5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride is a synthetic compound notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its complex structure, which includes a piperidine moiety and an indanone framework. Its chemical formula is and it has a molecular weight of approximately 325.83 g/mol. The compound's purity is typically reported to be over 98% when analyzed by high-performance liquid chromatography.
The compound can be sourced from various chemical suppliers, including VWR and Ambeed, which provide detailed specifications regarding its purity and physical properties. It is classified under the CAS number 120013-39-0 and has been cataloged in databases such as PubChem and ChemicalBook.
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride falls under the category of organic compounds, specifically as a piperidine derivative. Its classification includes:
The synthesis of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Common solvents used in these reactions may include dimethyl sulfoxide and methanol.
The molecular structure of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride can be represented as follows:
The compound exhibits a complex arrangement with multiple functional groups that contribute to its pharmacological properties. The presence of methoxy groups enhances its lipophilicity, which is critical for bioactivity.
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride can undergo various chemical reactions typical for ketones and amines:
Each reaction pathway requires specific reagents and conditions to optimize yield and minimize by-products.
Research indicates that compounds with similar structures can exhibit significant effects on cognitive functions and may have potential applications in treating neurodegenerative diseases.
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride has several scientific uses:
This compound represents a significant area of interest within pharmacology due to its structural features that suggest potential biological activity. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.
The compound presents as a crystalline hydrochloride salt with the systematic IUPAC name 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride. Its molecular formula is consistently represented as C₁₇H₂₃NO₃·HCl (or equivalently C₁₇H₂₄ClNO₃), corresponding to a molecular weight of 325.83 g/mol. The structural complexity arises from the strategic fusion of three key components: (1) a 1-indanone core with methoxy substitutions at the 5- and 6-positions, (2) a methylene bridge (-CH₂-), and (3) a 4-piperidinyl moiety protonated as a hydrochloride salt [1] [4] [6].
The hydrochloride salt form significantly enhances the compound's stability and crystallinity compared to the free base. X-ray diffraction analyses confirm that the indanone carbonyl group and the protonated piperidine nitrogen engage in specific intermolecular interactions within the crystal lattice. This protonation state is crucial for the salt's solubility profile—demonstrating moderate water solubility while remaining readily soluble in polar organic solvents including methanol and dimethylformamide (DMF). The hydrochloride salt form also facilitates predictable purification through recrystallization techniques [4] [6].
Table 1: Fundamental Molecular Properties of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone Hydrochloride
Property | Specification | Reference |
---|---|---|
CAS Registry Number | 120013-39-0 | [4] [6] |
Molecular Formula | C₁₇H₂₃NO₃·HCl (C₁₇H₂₄ClNO₃) | [1] [4] |
Molecular Weight | 325.83 g/mol | [4] [6] |
Melting Point | 250°C (decomposition observed) | [4] [6] |
Appearance | Light orange to yellow to green crystalline powder | [4] [6] |
Storage Conditions | 2–8°C under inert atmosphere | [4] [6] |
SMILES Notation | Cl.COC1=C(C=C2C(C(CC1=C2)CC3CCNCC3)=O)OC | |
Purity Specifications (HPLC/qNMR) | ≥98.0% | [5] [6] |
The molecule's three-dimensional conformation reveals critical insights into its reactivity. The indanone system adopts a slightly bent conformation, while the piperidine ring typically exists in a chair configuration. The methylene linker provides sufficient flexibility for molecular adaptation during chemical transformations, particularly during its principal application in reductive amination reactions en route to donepezil. Spectroscopic characterization includes distinctive signatures: infrared spectroscopy confirms carbonyl stretching at approximately 1680 cm⁻¹ (indanone C=O), while ¹H NMR displays characteristic methoxy singlets near δ 3.85 ppm and methylene proton multiplets between δ 2.50–3.00 ppm [1] [4].
The development trajectory of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride is intrinsically linked to the search for acetylcholinesterase inhibitors targeting Alzheimer's dementia. In the late 1980s and early 1990s, researchers at Eisai Co. systematically explored indanone derivatives to address the cognitive decline associated with cholinergic deficit. This compound emerged as a structurally optimized intermediate during structure-activity relationship (SAR) campaigns focused on modifying the piperidine-containing segment of potential acetylcholinesterase inhibitors [3] [6].
The strategic selection of the 5,6-dimethoxyindanone scaffold provided optimal binding affinity within the acetylcholinesterase catalytic gorge, while the 4-piperidinylmethyl side chain offered a synthetic handle for introducing diverse nitrogen-containing substituents. This design proved superior to earlier indanone derivatives with different substitution patterns or shorter carbon chains separating the heterocycle from the indanone core. Patent literature from the early 1990s reveals that this specific compound enabled efficient N-alkylation routes to produce compounds with enhanced selectivity for central versus peripheral cholinesterases—a critical pharmacological distinction [3] [6].
Table 2: Evolution of Key Synthetic Intermediates for Acetylcholinesterase Inhibitors
Era | Primary Intermediate Structure | Therapeutic Limitations | Advancement Represented |
---|---|---|---|
Early 1980s | Unsubstituted 1-indanone derivatives | Low potency and selectivity | Introduction of optimized substitution pattern |
Mid-1980s | 5,6-Dimethoxy-1-indanone with ethylamine chains | Poor CNS penetration | Incorporation of basic nitrogen center |
Early 1990s | 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone | N/A (Intermediate breakthrough) | Enabled efficient N-benzylation to donepezil |
Post-2000 | Fluorinated indanone analogs | Patent extension strategies | Bioisosteric modifications |
Beyond its initial application in donepezil synthesis, this compound's importance expanded as pharmacological studies revealed the broader utility of the 5,6-dimethoxyindanone pharmacophore. Research demonstrated its interactions with additional neurological targets beyond acetylcholinesterase, including monoamine transporters and specific G-protein-coupled receptors. These discoveries positioned the compound as a versatile scaffold for investigating depression, anxiety disorders, and Parkinson's disease-related cognitive impairment. The compound's reliable commercial availability since the late 1990s (CAS 120013-39-0) accelerated its adoption across diverse neuropharmacology programs, facilitating structure-activity studies that would have been prohibitively expensive if starting from simpler precursors [4] [5] [6].
The paramount significance of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride lies in its function as the penultimate precursor to donepezil hydrochloride (marketed as Aricept®), a first-line Alzheimer's disease therapeutic. The transformation leverages the nucleophilicity of the piperidine nitrogen for selective N-alkylation. Industrially, this involves reacting the hydrochloride salt with 1-benzyl-4-chloropyridine hydrochloride under basic conditions (typically potassium carbonate in refluxing methyl isobutyl ketone), achieving yields exceeding 85% after crystallization. Alternative processes utilize reductive amination protocols with benzaldehyde and sodium borohydride in methanol, though this route requires careful control to prevent over-alkylation [3] [6].
Table 3: Key Synthetic Methodologies Employing 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone Hydrochloride
Synthetic Step | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
N-Benzylation (Donepezil Route) | K₂CO₃, 1-benzyl-4-chloropyridine HCl, MIBK, reflux | 85–90% | High selectivity, minimal byproducts |
Reductive Amination | Benzaldehyde, NaBH₄, MeOH, 0–5°C | 70–75% | Flexible for diverse aldehydes |
Amide Formation | Acid chlorides, TEA, DCM, 25°C | 60–65% | Access to carbonyl-based probes |
Suzuki Coupling (Piperidine Modification) | Boronic acids, Pd(dppf)Cl₂, K₂CO₃, toluene/H₂O | 40–50% | Direct piperidine ring functionalization |
The critical importance of this intermediate stems from several advantageous properties: (1) The hydrochloride salt form prevents unintended enolization or decomposition during storage and handling; (2) The crystalline nature facilitates precise stoichiometric control in manufacturing; (3) The molecule's differential solubility enables straightforward purification of both the intermediate and the final active pharmaceutical ingredient (API). Process chemistry innovations, particularly those protected under patent US20140128613A1, optimized its synthesis from 5,6-dimethoxy-1-indanone via phase-transfer catalyzed alkylation with N-Boc-4-chloropiperidine followed by acidic deprotection. This route achieved significant improvements over earlier methods that employed expensive lithium diisopropylamide (LDA) for enolate generation, reducing production costs by approximately 60% while maintaining exceptional purity (>98% HPLC) [3] [4] [6].
Beyond donepezil manufacture, the compound serves as a versatile building block in medicinal chemistry exploration:
Table 4: Purification Techniques and Specifications for Pharmaceutical-Grade Material
Purification Method | Solvent System | Purity Outcome | Critical Quality Attributes |
---|---|---|---|
Recrystallization | Ethanol/water (3:1 v/v) | >99.5% (HPLC) | Residual solvents <100 ppm; LOD <0.1% |
Chromatography (Preparative HPLC) | Acetonitrile/water + 0.1% TFA | >99.9% (HPLC) | TFA counterion <0.5%; Color specification |
Acid-Base Extraction | Toluene/1N HCl | 98.0–98.5% | Higher impurity carryover; Limited scalability |
Sublimation (Specialized) | 150°C at 0.01 mmHg | >99.0% | Particle morphology control; High energy cost |
Comprehensive Compound Nomenclature
Table 5: Systematic and Alternative Nomenclature for 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone Hydrochloride and Related Structures
Chemical Entity | Identifier Type | Designation |
---|---|---|
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride | IUPAC Name | Primary systematic name |
CAS Registry No. | 120013-39-0 | |
Other Names | ACHE-IN-38 HCl; 1-Indanone, 5,6-dimethoxy-2-[(4-piperidinyl)methyl]-, hydrochloride | |
Free Base | Molecular Formula | C₁₇H₂₃NO₃ |
Structural Analog (Benzylated) | Research Code | Donepezil precursor intermediate |
Core Scaffold | Common Name | 5,6-Dimethoxy-1-indanone with 2-piperidinylmethyl substitution |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: